molecular formula C10H6BrN3 B1398502 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1208081-18-8

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1398502
CAS No.: 1208081-18-8
M. Wt: 248.08 g/mol
InChI Key: WNHKJPZZKLEFOE-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by its bromophenyl group attached to a pyrazole ring with a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate and malononitrile under acidic conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as 3-bromobenzoyl chloride and hydrazine, can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvent systems to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Bromophenol Derivatives: Resulting from the oxidation of the bromophenyl group.

  • Amine Derivatives: Resulting from the reduction of the cyano group.

  • Substituted Pyrazoles: Resulting from substitution reactions at the bromine atom.

Scientific Research Applications

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is compared with other similar compounds, such as 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile and 1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile. These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKJPZZKLEFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257388
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-18-8
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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